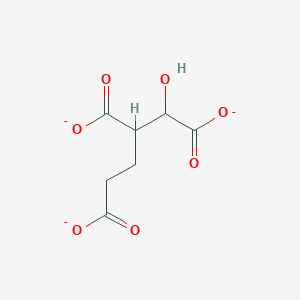
2',6'-二羟基-4,4'-二甲氧基查耳酮
描述
Synthesis Analysis
The synthesis of 2',6'-dihydroxychalcones, including derivatives like 2',6'-Dihydroxy-4,4'-dimethoxychalcone, has been achieved through various methods. One approach involves the base-catalysed condensation of benzaldehydes with 2'-hydroxy-6'-tetrahydropyran-2-yloxyacetophenone, and another method utilizes the ring-opening of 5-hydroxyflavanones in the presence of a trialkylchlorosilane to trap the chalcone as a bis silyl ether (Miles et al., 1989). The structural elucidation and synthesis pathways highlight the intricate steps involved in producing these compounds with specific substitutions at the hydroxy and methoxy groups.
Molecular Structure Analysis
The crystal structure of a related compound, 2',6'-dihydroxy-2,4,6-trimethoxychalcone, provides insight into the molecular structure of these chalcones, revealing the presence of intramolecular hydrogen-bonding and the arrangement of methoxy and hydroxy groups that influence the compound's stability and reactivity. This structure determination helps in understanding the stereochemistry and electronic effects essential for the compound's biological activity and chemical reactivity (Miles et al., 1989).
科学研究应用
化学分类学意义
2',6'-二羟基-4,4'-二甲氧基查耳酮及其相关化合物已在各种植物中被发现,例如黑柄蕨和银叶耳草。这些化合物在化学分类学中具有重要意义,有助于根据植物的化学成分对植物种类进行分类和鉴定。例如,它们在黑柄蕨属植物中的存在表明了该属的一个特征性的化学系统发育特征 (Bohm, 1968)。
抗菌和抗真菌特性
2',6'-二羟基-4,4'-二甲氧基查耳酮的一些衍生物表现出显着的抗菌和抗真菌活性。例如,从萨尔瓦多蜂胶中分离出的化合物,包括查耳酮衍生物,已证明具有显着的抗菌特性 (Popova et al., 2001)。
抗炎活性
与 2',6'-二羟基-4,4'-二甲氧基查耳酮密切相关的银叶耳草叶和茎中的二氢查耳酮衍生物已显示出显着的抗炎作用。这表明在治疗炎症性疾病中具有潜在的应用 (Somsrisa et al., 2013)。
抗氧化特性
查耳酮,包括 2',6'-二羟基-4,4'-二甲氧基查耳酮,以其抗氧化活性而闻名。这些化合物可以清除自由基,可能有助于预防与氧化应激相关的疾病 (Nishida and Kawabata, 2006)。
神经保护作用
研究表明,某些查耳酮衍生物可以预防神经毒性。例如,一项关于 2',3'-二羟基-4',6'-二甲氧基查耳酮的研究证明了其对皮质培养物中谷氨酸诱导的神经毒性的保护作用。这表明在神经退行性疾病中具有潜在的治疗应用 (Taguchi et al., 2020)。
癌症治疗潜力
一些查耳酮衍生物对各种癌细胞系表现出细胞毒活性,表明它们在开发抗癌疗法中的潜力。例如,对来自 Syzygium samarangense 的查耳酮的研究表明,它们对乳腺腺癌细胞具有显着的细胞毒性,突出了在癌症治疗策略中利用这些化合物的可能性 (Amor et al., 2007)。
未来方向
The future directions for research on 2’,6’-Dihydroxy-4,4’-dimethoxychalcone could include elucidating its structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules . Further studies are needed to explore its potential therapeutic applications .
作用机制
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a variety of cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Chalcones typically interact with their targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Chalcones are known to influence a variety of biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Chalcones are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,6’-Dihydroxy-4,4’-dimethoxychalcone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
属性
IUPAC Name |
(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHNEWMDVUHUCV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146849 | |
| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dihydroxy-4,4'-dimethoxychalcone | |
CAS RN |
94441-99-3 | |
| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94441-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the hydroxyl groups in 2',6'-Dihydroxy-4,4'-dimethoxychalcone?
A1: The 2' and 6' hydroxyl groups in 2',6'-Dihydroxy-4,4'-dimethoxychalcone play a crucial role in its ability to cyclize into flavanones. [, ] Specifically, the 2' hydroxyl group acts as a nucleophile, attacking the enone double bond during the cyclization reaction. [] Research has shown that the presence of the 6' hydroxyl group significantly enhances the rate of this cyclization, particularly in the monoanionic form of the chalcone. [] This rate enhancement is attributed to the 6' hydroxyl group's ability to stabilize the transition state of the reaction through hydrogen bonding with the enolate oxygen. []
Q2: How does 2',6'-Dihydroxy-4,4'-dimethoxychalcone's structure influence its reactivity?
A2: The structure of 2',6'-Dihydroxy-4,4'-dimethoxychalcone significantly influences its reactivity. X-ray crystallography studies reveal the presence of two intramolecular hydrogen bonds within the molecule. [] One hydrogen bond exists between the hydroxyl hydrogen atom at O(6A) and the C(9) carbonyl group. [] The second hydrogen bond, of the C–H…O type, involves the C(8) and O(2A) atoms. [] These intramolecular interactions contribute to the molecule's non-planar conformation. [] Additionally, intermolecular hydrogen bonds, specifically O–H…O bonds between O(6A) and O(2A) of neighboring molecules, result in the formation of endless chains along the crystallographic b-axis. [] This structural arrangement further influences the molecule's reactivity and its ability to participate in specific interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






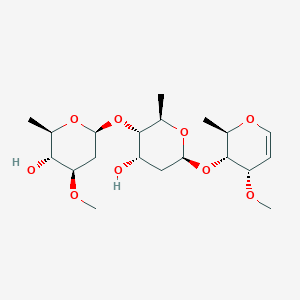
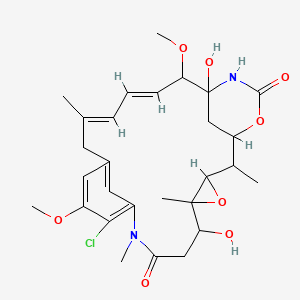
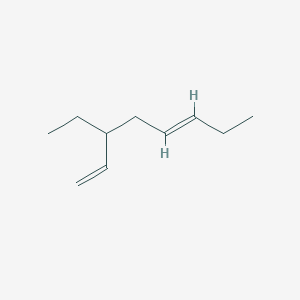
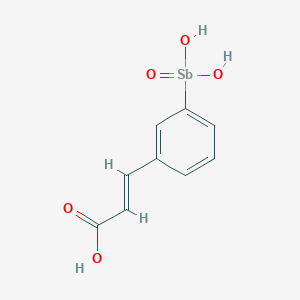
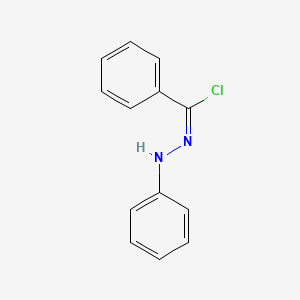
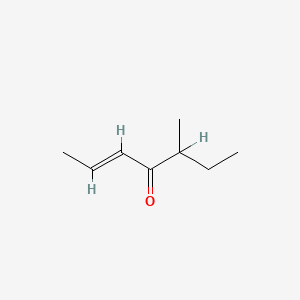

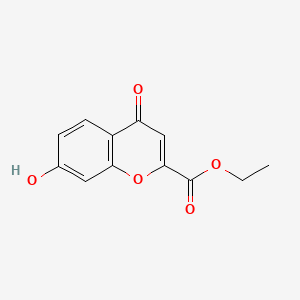
![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)
